molecular formula C17H15FN4OS B2496919 7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775488-33-9

7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2496919
CAS No.: 1775488-33-9
M. Wt: 342.39
InChI Key: KZSXYJQJTYJCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 4-fluorobenzylamino group at position 7 and a 2-thienyl moiety at position 2. The compound’s structure combines a rigid bicyclic system with polar substituents, balancing lipophilicity and solubility—a critical feature for drug-like molecules .

Properties

IUPAC Name

7-[(4-fluorophenyl)methylamino]-2-thiophen-2-yl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c18-12-5-3-11(4-6-12)9-19-16-10-20-17(23)14-8-13(21-22(14)16)15-2-1-7-24-15/h1-8,16,19H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSXYJQJTYJCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=N2)C3=CC=CS3)C(=O)N1)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure

The structural formula of the compound is represented as follows:

C14H13FN4S\text{C}_{14}\text{H}_{13}\text{F}\text{N}_4\text{S}

This structure highlights the presence of a fluorobenzyl group and a thienyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:

  • Anticancer properties
  • Enzyme inhibition
  • Antimicrobial effects

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation through various mechanisms. For instance, compounds have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

Enzyme Inhibition

One of the most promising activities of this compound is its role as a tyrosinase inhibitor . Tyrosinase plays a crucial role in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. The compound has shown competitive inhibition against tyrosinase from Agaricus bisporus, with an IC50 value significantly lower than that of standard inhibitors like kojic acid .

The mechanism by which This compound exerts its biological effects can be summarized as follows:

  • Binding Affinity : The fluorobenzyl group enhances binding affinity to target enzymes.
  • Competitive Inhibition : It competes with natural substrates for the active site of tyrosinase.
  • Structural Modifications : The thienyl group may contribute to increased hydrophobic interactions, stabilizing the enzyme-inhibitor complex.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound and its derivatives:

  • Study 1 : A recent study reported that a derivative with similar structural features exhibited an IC50 value of 0.18 µM against tyrosinase, demonstrating a high degree of potency compared to traditional inhibitors (IC50 for kojic acid was 17.76 µM) .
  • Study 2 : Another investigation focused on the anticancer properties of related pyrazolo[1,5-a]pyrimidines, revealing their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

Data Summary Table

Compound NameBiological ActivityIC50 Value (µM)Reference
Kojic AcidTyrosinase Inhibitor17.76
Compound 26Tyrosinase Inhibitor0.18
Pyrazolo DerivativeAnticancer (Cell Cycle Arrest)N/A

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of dihydropyrazolo-pyrazinones are highly dependent on substituents. Below is a comparison with structurally related compounds:

Compound Core Structure Substituents Key Activities Reference
7-[(4-Fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 7: 4-Fluorobenzylamino; 2: 2-Thienyl Potential mGluR2 NAM (inferred from SAR of similar compounds)
2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 7: Methylsulfonylmethyl; 2: 2-Ethoxyphenyl Stable prodrug candidate for cysteine protease inhibition; resistant to glutathione (GSH) adduction
1-(2-(Phenoxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)ethanone (VU0462807) Pyrazolo[1,5-a]pyrimidin-4(5H)-one 2: Phenoxymethyl; 4: Acetyl Potent mGlu5 PAM; efficacy in rodent hyperlocomotion models
(S)-7-Methyl-5-(4-(trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (34) Pyrazolo[1,5-a]pyrazin-4(5H)-one 5: 4-Trifluoromethylphenyl; 7: Methyl Synthesized via automated Negishi coupling; moderate yield (38%)

Key Observations :

  • Substituent Position: The 7-position is critical for receptor modulation. For example, 4-fluorobenzylamino (target compound) and methylsulfonylmethyl (compound 2) groups enhance stability and receptor binding .
  • Core Heterocycle: Pyrazolo-pyrimidinones (e.g., VU0462807) show higher solubility than pyrazolo-pyrazinones but lower metabolic stability due to increased ring strain .
  • Electron-Withdrawing Groups : Trifluoromethyl (compound 34) and methylsulfonyl groups improve pharmacokinetic profiles by reducing CYP450 metabolism .
Pharmacological Activity
  • mGluR2 NAM Activity: The target compound shares structural motifs with mGluR2 NAMs (e.g., compound 11 in ), where the 4-fluorobenzyl group enhances receptor occupancy. However, it lacks the 3-cyano substituent found in advanced candidates, which improves potency by 100-fold .
  • Protease Inhibition : Unlike compound 2 , the target compound’s 2-thienyl group may reduce electrophilicity, limiting its utility as a prodrug for covalent protease inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.